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Compound of Interest

Compound Name: Tfax 594,SE

Cat. No.: B11927528 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TFAX 594, SE (Succinimidyl Ester) is a bright, photostable, amine-reactive red fluorescent dye

ideal for the covalent labeling of proteins and antibodies. Its succinimidyl ester functional group

readily reacts with primary amines, such as the side chain of lysine residues, to form a stable

amide bond. This property makes it an excellent choice for preparing fluorescently labeled

secondary antibodies for use in a variety of immunodetection applications, including

immunofluorescence microscopy and fluorescent Western blotting. TFAX 594, SE serves as a

direct alternative to other fluorescent dyes with similar spectral properties, such as Alexa

Fluor® 594.[1] This document provides detailed protocols for the conjugation of TFAX 594, SE

to secondary antibodies, methods for characterizing the conjugate, and application-specific

protocols for its use in immunofluorescence and Western blotting.
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Property Value

Full Chemical Name

6-[2-Carboxy-4(5)-[[(2,5-dioxo-1-

pyrrolidinyl)oxy]carbonyl]phenyl]-1,2,10,11-

tetrahydro-1,2,2,10,10,11-hexamethyl-4,8-

bis(sulfomethyl)pyrano[3,2-g]...

Alternative Dyes Alexa Fluor® 594, Texas Red®, Bodipy-TR[1]

Reactive Group
Succinimidyl Ester (SE) / N-hydroxysuccinimide

(NHS) ester[1]

Reacts With
Primary amines (e.g., lysine residues on

proteins)[1]

Excitation Maximum (Ex) ~590 nm[1]

Emission Maximum (Em) ~660 nm

Molar Extinction Coefficient 92,000 M⁻¹cm⁻¹

Quantum Yield 0.66

pH Sensitivity Insensitive in the range of pH 4 - 10

Protocol 1: Conjugation of TFAX 594, SE to a
Secondary Antibody
This protocol describes the covalent labeling of a secondary antibody with TFAX 594, SE. The

procedure is optimized for labeling 1 mg of an IgG antibody.

Materials:

Secondary antibody (e.g., Goat anti-Rabbit IgG) at a concentration of 2-10 mg/mL in an

amine-free buffer (e.g., PBS).

TFAX 594, SE

Anhydrous dimethyl sulfoxide (DMSO)

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5.
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Purification resin (e.g., Sephadex G-25) or dialysis cassette (10K MWCO).

Elution Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.4.

Experimental Workflow:
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Antibody conjugation workflow.

Procedure:

Antibody Preparation:

Dissolve or dialyze the secondary antibody into the Reaction Buffer (0.1 M sodium

bicarbonate, pH 8.3-8.5). The antibody concentration should ideally be between 2-10

mg/mL for optimal labeling. Buffers containing primary amines such as Tris or glycine must

be avoided as they will compete with the antibody for reaction with the dye.

For a 1 mg/mL antibody solution in PBS, add 1/10th volume of 1 M sodium bicarbonate to

raise the pH to the optimal range.

Dye Preparation:

Allow the vial of TFAX 594, SE to warm to room temperature before opening to prevent

moisture condensation.
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Immediately before use, dissolve the TFAX 594, SE in anhydrous DMSO to a

concentration of 10 mg/mL. Vortex briefly to ensure it is fully dissolved.

Conjugation Reaction:

While gently stirring the antibody solution, slowly add the calculated amount of dissolved

TFAX 594, SE. A molar ratio of dye to antibody between 5:1 and 15:1 is a good starting

point for optimization.

Incubate the reaction for 1 hour at room temperature, protected from light.

Purification of the Conjugate:

Prepare a gel filtration column (e.g., Sephadex G-25) according to the manufacturer's

instructions, equilibrated with Elution Buffer (1X PBS).

Apply the reaction mixture to the top of the column.

Elute the conjugate with 1X PBS. The labeled antibody will be in the first colored fraction

to elute from the column. The smaller, unreacted dye molecules will elute later.

Alternatively, the unreacted dye can be removed by dialysis against 1X PBS at 4°C with

several buffer changes.

Characterization of the Labeled Antibody
The Degree of Labeling (DOL), which is the average number of dye molecules conjugated to

each antibody molecule, is a critical parameter to determine. An optimal DOL ensures a strong

fluorescent signal without compromising the antibody's binding affinity due to steric hindrance

or quenching.

Procedure for DOL Calculation:

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the

absorbance maximum of TFAX 594, which is approximately 590 nm (A590), using a

spectrophotometer.
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Calculate the concentration of the antibody and the dye using the Beer-Lambert law and the

following equations:

Antibody Concentration (M) = [A280 - (A590 x CF)] / ε_protein

Where:

A280 is the absorbance of the conjugate at 280 nm.

A590 is the absorbance of the conjugate at 590 nm.

CF is the correction factor for the dye's absorbance at 280 nm (A280 of the dye /

Amax of the dye). For Alexa Fluor® 594, a similar dye, this is 0.56.

ε_protein is the molar extinction coefficient of the antibody at 280 nm (for IgG, this is

typically ~203,000 M⁻¹cm⁻¹).

Dye Concentration (M) = A590 / ε_dye

Where:

A590 is the absorbance of the conjugate at 590 nm.

ε_dye is the molar extinction coefficient of TFAX 594 at 590 nm (92,000 M⁻¹cm⁻¹).

Degree of Labeling (DOL) = Dye Concentration (M) / Antibody Concentration (M)

Quantitative Data Summary:

Parameter Recommended Value

Antibody Concentration for Labeling 2 - 10 mg/mL

Molar Ratio of Dye to Antibody (IgG) 5:1 to 15:1 (for optimization)

Optimal Degree of Labeling (DOL) for IgG 3 - 6 moles of dye per mole of antibody

Protocol 2: Immunofluorescence (IF) Staining
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This protocol provides a general procedure for using a TFAX 594, SE-conjugated secondary

antibody for immunofluorescent staining of cultured cells.

Experimental Workflow:

Sample Preparation Staining Imaging

Fix Cells Permeabilize Cells Block Incubate with
Primary Antibody

Incubate with TFAX 594
Secondary Antibody Wash Mount Image

Click to download full resolution via product page

Immunofluorescence workflow.

Procedure:

Cell Preparation:

Grow cells on sterile coverslips in a petri dish or in chamber slides.

Rinse the cells with 1X PBS.

Fix the cells with 4% paraformaldehyde in PBS for 15-20 minutes at room temperature.

Wash the cells three times with 1X PBS for 5 minutes each.

Permeabilization and Blocking:

Permeabilize the cells with 0.1-0.2% Triton X-100 in PBS for 10-15 minutes (this step is

not necessary for cell surface antigens).

Wash the cells three times with 1X PBS.

Block non-specific binding by incubating the cells in a blocking buffer (e.g., 5% normal

goat serum in PBS) for 30-60 minutes at room temperature.

Antibody Incubation:
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Dilute the primary antibody to its optimal concentration in the blocking buffer.

Incubate the cells with the primary antibody for 1-2 hours at room temperature or overnight

at 4°C.

Wash the cells three times with 1X PBS for 5 minutes each.

Dilute the TFAX 594, SE-conjugated secondary antibody in the blocking buffer. A typical

starting dilution is 1:500 to 1:2000 (corresponding to 1-2 µg/mL).

Incubate the cells with the secondary antibody for 1 hour at room temperature, protected

from light.

Mounting and Imaging:

Wash the cells three times with 1X PBS for 5 minutes each, protected from light.

(Optional) Counterstain the nuclei with DAPI or another suitable nuclear stain.

Mount the coverslips onto microscope slides using an anti-fade mounting medium.

Image the samples using a fluorescence microscope with appropriate filters for TFAX 594

(Excitation/Emission ~590/660 nm).

Protocol 3: Fluorescent Western Blotting (WB)
This protocol outlines the use of a TFAX 594, SE-conjugated secondary antibody for the

detection of proteins on a Western blot.

Experimental Workflow:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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